molecular formula C19H25N3O4 B4713105 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide

Cat. No. B4713105
M. Wt: 359.4 g/mol
InChI Key: RWCZFGWKERTELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is commonly referred to as MI-219 and is a small molecule inhibitor of the MDM2-p53 interaction.

Mechanism of Action

MI-219 acts as a competitive inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. The compound has also been shown to inhibit tumor growth in preclinical studies. In addition, MI-219 has been shown to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of MI-219 is its specificity for the MDM2-p53 interaction. This specificity allows for targeted inhibition of this pathway and minimizes off-target effects. However, one of the limitations of MI-219 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MI-219. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the combination of MI-219 with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the clinical development of MI-219 for the treatment of cancer is an important future direction, with several clinical trials currently underway.

Scientific Research Applications

MI-219 has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. Inhibition of this pathway can lead to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells. MI-219 has been shown to be effective in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-17(20-8-4-9-21-11-13-26-14-12-21)7-3-10-22-18(24)15-5-1-2-6-16(15)19(22)25/h1-2,5-6H,3-4,7-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCZFGWKERTELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide

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